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Compound of Interest

Compound Name: 3-Iodo-5-methoxypyridine

Cat. No.: B1358553 Get Quote

Comparative 13C NMR Analysis of 3-Iodo-5-
methoxypyridine Derivatives
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)

characteristics of 3-iodo-5-methoxypyridine and its derivatives. Due to the limited availability

of direct experimental data for 3-iodo-5-methoxypyridine, this comparison focuses on

structurally related derivatives to provide valuable insights for researchers in drug discovery

and organic synthesis. The presented data, experimental protocols, and workflow diagrams are

intended to facilitate the characterization of novel compounds based on this scaffold.

Comparative 13C NMR Chemical Shift Data
The following table summarizes the 13C NMR chemical shifts (δ) in ppm for various pyridine

derivatives. The data is compiled from available literature and databases, providing a reference

for understanding the electronic effects of different substituents on the pyridine ring. The

numbering of the pyridine ring carbons is standard, with the nitrogen atom at position 1.
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Compo
und

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

Other
Signals
(ppm)

Solvent

Pyridine[

1]
150.1 124.0 136.1 124.0 150.1 - CDCl₃

3,5-

Dimethyl

pyridine[

2]

147.2 133.1 137.9 133.1 147.2
CH₃:

18.4
-

5-Iodo-2-

methoxy

pyridine[

3]

163.4 112.9 155.1 84.1 144.7
OCH₃:

53.8
-

3-Bromo-

5-(3-

fluorophe

nyl)pyridi

ne[4]

150.4 121.0 142.7 139.7 127.8

Aromatic

C's:

116.7-

163.0

CDCl₃

2,3-

Diphenyl-

6-

propylpyr

idine[5]

156.7 138.6 132.9 121.6 156.4

Propyl &

Phenyl

C's

CDCl₃

Note: The absence of readily available, peer-reviewed 13C NMR data for 3-iodo-5-
methoxypyridine highlights a gap in the current chemical literature. The data for the

derivatives above can be used to predict the approximate chemical shifts for the title

compound. For instance, the iodo-substituent at C-3 would likely cause a significant downfield

shift for C-3 and influence the shifts of the adjacent carbons. The methoxy group at C-5 is

expected to have a shielding effect on the ortho (C-4, C-6) and para (C-2) positions.

Experimental Protocol for 13C NMR Spectroscopy
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This section details a general protocol for acquiring 13C NMR spectra of pyridine derivatives,

based on standard laboratory practices.[6][7][8]

2.1. Sample Preparation:

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the

spectrum.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.

Common solvents for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-

d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly influence the

chemical shifts.[1]

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-

0.7 mL of the deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

referencing the chemical shifts to 0.00 ppm. If not using a solvent with pre-added TMS, a

small drop can be added to the NMR tube.

2.2. NMR Instrument Setup and Data Acquisition:

Spectrometer: The data should be acquired on a high-resolution NMR spectrometer, for

instance, a 400 MHz or 500 MHz instrument.

Tuning and Shimming: The probe must be tuned to the 13C frequency, and the magnetic

field homogeneity should be optimized by shimming to obtain sharp and well-resolved peaks.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30)

is typically used for routine 13C NMR.

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to

cover the entire range of 13C chemical shifts for organic molecules.[9]

Acquisition Time: An acquisition time of 1-2 seconds is standard.
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Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full

relaxation of the carbon nuclei, which is crucial for obtaining quantitative data.

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger

number of scans (typically ranging from several hundred to several thousand) is required

to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample

concentration.

2.3. Data Processing:

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum through Fourier transformation.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all

peaks are in the absorptive mode.

Baseline Correction: The baseline of the spectrum should be corrected to be flat.

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or by

referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.

Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the

logical relationships in 13C NMR characterization.
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Caption: Experimental workflow for 13C NMR characterization.
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Caption: Logical relationship of molecular structure to 13C NMR chemical shift.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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